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Compound of Interest

Compound Name: TES-991

Cat. No.: B15561998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selective inhibition of human

aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) by the potent inhibitor, TES-
991. The information presented herein is intended to support research and drug development

efforts targeting the kynurenine pathway and associated pathologies.

Quantitative Data on Inhibitory Potency and
Selectivity
TES-991 is a highly potent inhibitor of human ACMSD with a half-maximal inhibitory

concentration (IC50) in the low nanomolar range. Limited publicly available information

indicates a specific off-target interaction with cytochrome P450 2C19. The following table

summarizes the available quantitative data.

Target IC50 (nM) Compound Reference

Human ACMSD 3 TES-991 [1]

Human Cytochrome

P450 2C19

Inhibition noted,

specific IC50 not

reported

TES-991 [1]
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Signaling Pathway
TES-991 exerts its effect by inhibiting ACMSD, a key enzyme in the kynurenine pathway, which

is the primary route for tryptophan catabolism. ACMSD catalyzes the conversion of α-amino-β-

carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde. By blocking

this step, TES-991 diverts the metabolic flux of ACMS towards the spontaneous cyclization to

quinolinic acid, a precursor for de novo NAD+ synthesis. This modulation of the kynurenine

pathway and the resulting increase in NAD+ levels are being explored for therapeutic potential

in a variety of diseases.

Kynurenine Pathway and TES-991 Mechanism of Action
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Caption: Mechanism of TES-991 action within the Kynurenine Pathway.

Experimental Protocols
The following are generalized protocols based on available information for determining the

inhibitory activity of compounds against human ACMSD. The specific parameters for the TES-
991 evaluation may have varied.

Recombinant Human ACMSD Expression and
Purification

Expression System: Recombinant human ACMSD (hACMSD) can be expressed in various

systems, with Pichia pastoris being a documented example.

Purification: The enzyme is typically purified from cell lysates using standard

chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged
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proteins) followed by size-exclusion chromatography to ensure high purity.

ACMSD Enzymatic Assay
This is a coupled spectrophotometric assay that monitors the decrease in absorbance of the

substrate, ACMS.

Reagents:

Recombinant hACMSD

Substrate: α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), generated in situ from

3-hydroxyanthranilic acid.

Assay Buffer: A suitable buffer such as MOPS or HEPES at a physiological pH (e.g., pH

6.5-7.4).

TES-991 or other test compounds, typically dissolved in DMSO.

Procedure:

The substrate ACMS is generated by the enzymatic conversion of 3-hydroxyanthranilic

acid.

The formation of ACMS is monitored spectrophotometrically at 360 nm.

Once the ACMS formation is complete, a known concentration of hACMSD is added to the

reaction mixture.

The enzymatic activity is measured by monitoring the initial rate of decrease in

absorbance at 360 nm, which corresponds to the degradation of ACMS.

To determine the inhibitory effect of TES-991, the compound is added to the assay mixture

along with hACMSD.

IC50 values are determined by testing a serial dilution of the inhibitor and measuring the

corresponding enzyme activity. The final DMSO concentration in all reaction mixtures

should be kept constant (e.g., 1.0%).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Control reactions are performed in the absence of the inhibitor to establish the baseline

enzyme activity.[2]

Experimental Workflow
The general workflow for evaluating a potential ACMSD inhibitor like TES-991 involves several

key stages, from initial screening to more detailed characterization.

General Workflow for ACMSD Inhibitor Evaluation

In Vitro Characterization

Mechanism of Action Studies

Primary Screening:
High-throughput screening of compound library against hACMSD

Hit Confirmation:
Confirmation of inhibitory activity of selected compounds

IC50 Determination:
Dose-response analysis to determine the potency (IC50) of lead compounds

Selectivity Profiling:
Screening against a panel of other enzymes (e.g., CYPs) and receptors to assess off-target effects

Enzyme Kinetics:
Determination of the mode of inhibition (e.g., competitive, non-competitive)

Cell-based Assays:
Evaluation of the effect on NAD+ levels in relevant cell lines

Click to download full resolution via product page

Caption: A generalized experimental workflow for the in vitro characterization of an ACMSD

inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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